molecular formula C10H18O2 B13799883 (4-Propan-2-ylcyclohexyl) formate

(4-Propan-2-ylcyclohexyl) formate

Cat. No.: B13799883
M. Wt: 170.25 g/mol
InChI Key: VYNULQDYNWVSCW-UHFFFAOYSA-N
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Description

(4-Propan-2-ylcyclohexyl) formate is a chemical ester of interest in research applications, particularly in the fields of organic chemistry and material science. This compound features a cyclohexyl ring substituted with an isopropyl group, a structural motif common in terpenoid chemistry. Researchers are exploring such esters for their potential as pro-fragrances or as intermediates in the synthesis of more complex molecules . The terpene-derived backbone suggests potential utility in studies focused on enhancing the permeability or delivery of functional molecules, a concept explored with related structures in pharmaceutical research . In a laboratory setting, this compound serves as a valuable substrate for investigating chemical ligation and esterification mechanisms . As a volatile compound, its properties are also relevant for research into controlled release systems and the development of novel fragrance ingredients . Researchers can utilize this ester to explore its physical characteristics, stability, and reactivity under various conditions. This compound is provided as a high-purity material to ensure reproducible results in experimental workflows. This product is intended for research purposes by qualified professionals in a controlled laboratory environment. Handle with appropriate safety precautions. FOR RESEARCH USE ONLY. Not for human, veterinary, or household use.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4-propan-2-ylcyclohexyl) formate

InChI

InChI=1S/C10H18O2/c1-8(2)9-3-5-10(6-4-9)12-7-11/h7-10H,3-6H2,1-2H3

InChI Key

VYNULQDYNWVSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)OC=O

Origin of Product

United States

Preparation Methods

Functionalization of the Cyclohexane Ring

Several strategies exist for the selective substitution at the 4-position of cyclohexane derivatives, which can be adapted for the isopropyl group introduction:

  • Hydroalkoxylation of Allylic Alcohols: A method reported for related compounds involves the hydroalkoxylation of 3-buten-2-ol using ruthenium catalysts and potassium tert-butoxide under inert atmosphere at 50°C for 22 hours. This method allows the addition of alkoxy groups to allylic alcohols, which could be adapted for cyclohexane derivatives bearing allylic functionalities to introduce the isopropyl substituent.

  • Stepwise Substitution via Bipiperidinyl Intermediates: Research on cyclohexyl ring substitution at the 4-position has utilized bipiperidinyl intermediates, allowing for subsequent derivatization and introduction of various substituents including bulky groups like tert-butyl, which is structurally similar in steric demand to isopropyl. This stepwise approach provides stereochemical control and functional group tolerance.

Formation of the Formate Ester

The formate ester group (–OCHO) can be introduced by esterification of the corresponding cyclohexanol derivative with formic acid or formylating agents:

  • Direct Esterification: The hydroxyl group on the cyclohexyl ring (once the isopropyl substituent is installed) can be reacted with formic acid or formyl chloride under mild acidic or catalytic conditions to yield the formate ester.

  • Catalytic Esterification Using Transition Metals: Palladium-catalyzed esterifications have been reported for related cyclohexyl esters, where stoichiometric quantities of formyl donors and catalysts enable efficient ester formation at room temperature in solvents such as acetonitrile.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield (%) Notes
1 3-buten-2-ol, Ru catalyst (0.03 mmol), KOtBu (0.06 mmol), isopropanol (8.6 mmol), argon atmosphere, 50°C, 22 h Hydroalkoxylation to introduce isopropyl substituent on allylic alcohol precursor 13% (reported for similar reactions) Requires inert atmosphere and careful degassing
2 Cyclohexanol derivative, formic acid or formyl chloride, acid catalyst or Pd(0), acetonitrile, room temperature, 15 min Esterification to form the formate ester High yield (typically >80%) Pd(0) catalysis improves selectivity and mildness

Analytical and Research Discoveries

  • Stereochemical Control: The substitution at the 4-position of the cyclohexane ring can be achieved with control over cis/trans isomerism, which affects the physical and olfactory properties of the final compound.

  • Catalyst Efficiency: Ruthenium and palladium catalysts have been demonstrated to provide high selectivity and yield in the hydroalkoxylation and esterification steps, respectively, reducing reaction times and improving product purity.

  • Reaction Conditions: Mild temperatures and inert atmospheres are critical for preventing side reactions and ensuring high yields, especially in the hydroalkoxylation step.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Advantages References
Cyclohexane 4-position substitution Hydroalkoxylation Ru catalyst, KOtBu, 3-buten-2-ol, isopropanol 50°C, 22 h, argon Selective functionalization, mild
Cyclohexane 4-position substitution Bipiperidinyl intermediate derivatization Bipiperidinyl analogues, stepwise substitution reagents Multiple steps, controlled stereochemistry Stereochemical control, versatile
Formate ester formation Direct esterification Formic acid or formyl chloride, acid catalyst Room temperature to mild heating Simple, high yield
Formate ester formation Pd(0)-catalyzed esterification Pd(0), sodium acetate, acetonitrile Room temperature, 15 min Efficient, mild conditions

Q & A

Q. Answer :

  • Synthesis : Use esterification of 4-isopropylcyclohexanol with formic acid under acid catalysis (e.g., H₂SO₄) or enzymatic methods for enantioselective synthesis. Purification via fractional distillation or preparative HPLC is critical to isolate the ester from unreacted starting materials .
  • Characterization :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~8.0 ppm for formate proton, δ ~160-170 ppm for carbonyl carbon) and cyclohexyl/isopropyl substituents .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
    • X-ray Crystallography : For stereochemical confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) .

Advanced Question: How can researchers resolve contradictions in reported stereochemical stability of this compound under thermal stress?

Q. Answer :

  • Variable-Temperature NMR : Monitor dynamic isomerization (e.g., chair-flipping of cyclohexyl ring) by tracking chemical shift splitting at elevated temperatures .
  • Computational Modeling : Perform density functional theory (DFT) calculations to compare energy barriers for conformational changes. Validate against experimental data from X-ray structures refined via SHELX .
  • Controlled Kinetic Studies : Use Arrhenius plots to quantify activation energy for isomerization, ensuring consistent heating rates and inert atmospheres to avoid decomposition .

Basic Question: What protocols are essential for assessing the hydrolytic stability of this compound in aqueous buffers?

Q. Answer :

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
    • Sample aliquots at intervals (e.g., 0, 24, 48, 96 hrs) and analyze via HPLC-UV to quantify degradation products .
  • Data Interpretation : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and identify pH-dependent degradation pathways (e.g., base-catalyzed ester hydrolysis) .

Advanced Question: What strategies integrate computational chemistry with experimental data to predict nucleophilic reactivity of this compound?

Q. Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with nucleophiles (e.g., amines, hydroxyl ions) in explicit solvent systems to identify transition states.
  • Experimental Validation :
    • Perform kinetic studies under varied nucleophile concentrations, comparing observed rate constants (kₒbₛ) with simulated activation energies .
    • Use isotopic labeling (e.g., ¹⁸O in formate) to trace reaction mechanisms via mass spectrometry .

Basic Question: How can researchers quantify trace impurities in this compound samples using validated chromatographic methods?

Q. Answer :

  • HPLC-UV/GC-MS :
    • Column: Reverse-phase C18 (HPLC) or polar capillary column (GC).
    • Detection: UV at 210 nm (ester absorbance) or MS in SIM mode for selective ion monitoring .
  • Validation Parameters :
    • Linearity (R² ≥ 0.999), LOD/LOQ (≤0.1% w/w), and precision (%RSD < 2%) per ICH guidelines .

Advanced Question: What experimental designs optimize the study of this compound’s synergistic effects in olfactory receptor binding assays?

Q. Answer :

  • In Vitro Assays :
    • Use surface plasmon resonance (SPR) to measure binding affinity (KD) of the ester alone and in combination with co-fragrances (e.g., 1-(4-Propan-2-ylcyclohexyl)ethanol) .
    • Apply isothermal titration calorimetry (ITC) to quantify enthalpy changes during receptor-ligand interactions .
  • Data Analysis :
    • Synergy scores calculated via Bliss Independence or Loewe Additivity models to distinguish additive vs. synergistic effects .

Basic Question: What are the best practices for storing this compound to prevent degradation?

Q. Answer :

  • Storage Conditions :
    • Under inert gas (N₂/Ar) in amber glass vials at –20°C to minimize oxidation and photodegradation.
    • Use molecular sieves (3Å) to control moisture in hygroscopic environments .

Advanced Question: How can researchers address discrepancies in reported biological activity of this compound across cell-based assays?

Q. Answer :

  • Controlled Replication :
    • Standardize cell lines, passage numbers, and culture media (e.g., avoid serum-containing media if esterases are present) .
    • Include positive controls (e.g., known esterase inhibitors) to confirm target specificity.
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies .

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